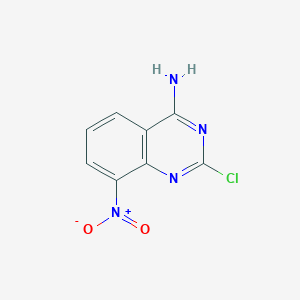

2-Chloro-8-nitroquinazolin-4-amine

Description

Properties

Molecular Formula |

C8H5ClN4O2 |

|---|---|

Molecular Weight |

224.60 g/mol |

IUPAC Name |

2-chloro-8-nitroquinazolin-4-amine |

InChI |

InChI=1S/C8H5ClN4O2/c9-8-11-6-4(7(10)12-8)2-1-3-5(6)13(14)15/h1-3H,(H2,10,11,12) |

InChI Key |

KPYHIXNTSYQJAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2N)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 2 Chloro 8 Nitroquinazolin 4 Amine

Reactivity and Substitution of the Chloro Group

The chlorine atom at the C2 position of the quinazoline (B50416) ring is the most labile site for substitution reactions. Its reactivity is significantly enhanced by the electron-deficient nature of the pyrimidine (B1678525) ring, a characteristic further amplified by the attached nitro-substituted benzene (B151609) ring.

The primary reaction pathway for the derivatization of 2-Chloro-8-nitroquinazolin-4-amine involves Nucleophilic Aromatic Substitution (SNAr) at the C2 position. In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, before the chloride ion is expelled. libretexts.org The aromaticity of the ring is temporarily disrupted during this process. youtube.com The presence of the electron-withdrawing nitro group on the fused benzene ring helps to stabilize this negatively charged intermediate, thereby facilitating the reaction. libretexts.org

A wide variety of nucleophiles can be employed to displace the chloro group, leading to a diverse library of 2-substituted quinazoline derivatives. Common nucleophiles include amines, alcohols, and thiols. For instance, reacting 2-chloroquinazolines with various primary or secondary amines is a frequently used method to synthesize 2-aminoquinazoline (B112073) derivatives. youtube.com This reaction is often carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the HCl formed.

Table 1: Examples of SNAr Reactions on 2-Chloroquinazoline Scaffolds This table presents generalized reactions on related chloroquinazoline structures to illustrate the principle of SNAr at the C2 position.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary/Secondary Amine | Aniline | 2-Anilino-8-nitroquinazolin-4-amine |

| Alcohol/Alkoxide | Sodium Methoxide | 2-Methoxy-8-nitroquinazolin-4-amine |

| Thiol/Thiolate | Thiophenol | 2-(Phenylthio)-8-nitroquinazolin-4-amine |

The reaction kinetics and mechanism can be complex, potentially existing on the borderline between a concerted and a stepwise pathway. researchgate.net The choice of solvent and reaction conditions can significantly influence the outcome and yield of these substitution reactions.

In the context of the title compound, this compound, the C4 position is already occupied by an amino group. Therefore, "selective substitution at position 4" would entail the replacement of this existing amine. While SNAr reactions can occur at C4, the amino group is a much poorer leaving group than a halide.

The synthesis of the parent 4-aminoquinazoline scaffold typically involves the regioselective substitution of a 2,4-dichloroquinazoline (B46505) precursor. nih.govresearchgate.net In such precursors, the C4 position is known to be more susceptible to nucleophilic attack than the C2 position. nih.gov This enhanced reactivity allows for the selective introduction of an amine at C4 by carefully controlling reaction conditions, such as temperature and stoichiometry. Once the C4-amino group is installed, the focus of substitution shifts to the more reactive C2-chloro position for further derivatization.

Chemical Transformations of the Nitro Moiety

The nitro group at the C8 position is a key functional handle that can be readily converted into other groups, most notably an amine, which can then be further derivatized.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the molecule, introducing a versatile amino group for further functionalization, such as amide or sulfonamide formation. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups. commonorganicchemistry.comnih.gov

For this compound, a key challenge is to selectively reduce the nitro group without affecting the chloro substituent (hydrogenolysis).

Common methods for nitro group reduction include:

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride, are classic and effective methods for reducing aromatic nitro groups in the presence of aryl halides. commonorganicchemistry.com SnCl2 is particularly mild and chemoselective. commonorganicchemistry.com

Catalytic Hydrogenation: While highly efficient, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) can sometimes lead to undesired side reactions, such as the reductive dehalogenation of the C2-chloro group. commonorganicchemistry.com However, using specific catalysts like Raney nickel can often mitigate this issue and preserve the halogen. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) with a catalyst (e.g., Pd/C, Raney Ni) can be a milder alternative to high-pressure hydrogenation.

Partial reduction of the nitro group to intermediate oxidation states, such as a hydroxylamine, is also possible under controlled conditions, for example, using zinc dust in aqueous ammonium chloride. wikipedia.orgnih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| SnCl2·2H2O | HCl, Ethanol | High chemoselectivity; tolerates aryl chlorides. commonorganicchemistry.com |

| Fe / NH4Cl | Ethanol / Water, Reflux | Cost-effective and selective method. |

| H2, Raney Ni | Methanol, RT | Often avoids dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Na2S2O4 (Sodium Dithionite) | Aqueous or Biphasic | Mild reagent, can be selective in some cases. |

The Nef reaction is a process that converts a primary or secondary aliphatic nitro compound into a corresponding aldehyde or ketone. wikipedia.orgchemistry-reaction.com The mechanism involves the formation of a nitronate salt by deprotonation at the α-carbon, followed by acid-catalyzed hydrolysis. alfa-chemistry.comorganic-chemistry.org

Crucially, the classical Nef reaction is not applicable to aromatic nitro compounds such as this compound. This is because aromatic nitro compounds lack the requisite α-hydrogen atom adjacent to the nitro group, making the initial and essential deprotonation to a nitronate salt impossible. wikipedia.org

While the direct Nef reaction is unfeasible, the term "analogous conversions" can refer to other transformations of the nitro group beyond simple reduction to an amine. For instance, enzymatic or chemical methods can sometimes convert nitroaromatic compounds into hydroxylamines or other derivatives. nih.govnih.gov In some specific heterocyclic systems, intramolecular cyclizations involving the nitro group can occur, although this is highly substrate-dependent. Another potential, though less common, transformation is the displacement of the nitro group itself via nucleophilic aromatic substitution, but this typically requires strong activation and forcing conditions.

Advanced Derivatization at Amine and Aromatic Positions

Following the initial substitutions at C2 or transformations at C8, the resulting derivatives of this compound offer multiple avenues for advanced functionalization. A common synthetic strategy involves a multi-step sequence to build molecular complexity. For example:

Reduction of the Nitro Group: The parent compound is treated with a selective reducing agent (e.g., SnCl2) to produce 2-chloroquinazoline-4,8-diamine.

Derivatization of the C8-Amine: The newly formed, more nucleophilic C8-amine can be selectively acylated or sulfonylated.

Substitution of the C2-Chloro Group: The remaining chloro group is displaced via an SNAr reaction with a suitable nucleophile to complete the synthesis of the target molecule.

Derivatization can also occur at the C4-amino group. While it is generally less nucleophilic than a newly formed C8-amine due to electronic effects within the quinazoline ring, it can undergo reactions like acylation or alkylation under appropriate conditions. Further substitution on the benzene portion of the quinazoline ring via electrophilic aromatic substitution is generally difficult due to the deactivating effects of the heterocyclic system and the nitro group.

Functionalization of the Amino Group (e.g., Amide, Thiourea (B124793) Formation)

The primary amino group at the C4 position of this compound is a versatile handle for derivatization, readily undergoing reactions with various electrophiles to form amides, sulfonamides, and ureas/thioureas.

Amide Formation: Acylation of the 4-amino group is a common strategy to introduce a wide range of substituents. This reaction typically involves treating the parent amine with an acylating agent such as an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acid byproduct (e.g., HCl) generated during the reaction. Alternatively, direct coupling with a carboxylic acid can be achieved using peptide coupling reagents. organic-chemistry.org

A general scheme for the acylation of this compound is presented below: Scheme 1: General Amide Formation

Thiourea Formation: The synthesis of thiourea derivatives from primary amines is a well-established transformation. nih.gov This is typically achieved by reacting the amine with an isothiocyanate. The reaction proceeds readily, often at room temperature, by the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate. This method allows for the introduction of diverse aryl or alkyl groups depending on the isothiocyanate used. google.com Another approach involves the use of thiophosgene (B130339) or its equivalents.

A representative reaction for the formation of a thiourea derivative is shown below: Scheme 2: General Thiourea Formation

The table below summarizes typical conditions for these functionalizations on related amino-heterocyclic compounds, which could be adapted for this compound.

| Transformation | Reagent | Solvent | Conditions | Reference |

| Amide Formation | Acyl Chloride, Base (e.g., Triethylamine) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0°C to room temperature | organic-chemistry.org |

| Thiourea Formation | Aryl/Alkyl Isothiocyanate | Ethanol or THF | Room temperature to reflux | nih.gov |

Cross-Coupling Reactions on Halogenated Quinazolines

The chlorine atom at the C2 position of the quinazoline ring is an ideal site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organic halide, is one of the most versatile cross-coupling methods due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. mdpi.comresearchgate.net For a substrate like this compound, the C2-chloro position is expected to be reactive towards Suzuki coupling. The reaction requires a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system like dioxane/water or DMF. mdpi.comresearchgate.net

Heck Coupling: The Heck reaction provides a means to form a new carbon-carbon bond by coupling the chloro-quinazoline with an alkene. organic-chemistry.org This reaction is also catalyzed by a palladium complex and requires a base. The outcome is the substitution of a vinylic hydrogen with the quinazoline moiety, yielding an alkenyl-substituted quinazoline.

The regioselectivity of cross-coupling reactions on poly-halogenated quinazolines can be complex. For 2,4-dichloroquinazolines, substitution typically occurs preferentially at the more electrophilic C4 position. However, in this compound, the C4 position is already functionalized with an amino group, leaving the C2-chloro as the primary site for cross-coupling. nih.gov

The table below presents exemplary conditions for Suzuki-Miyaura cross-coupling reactions performed on related chloro-quinazoline systems.

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temperature | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 °C | researchgate.net |

| Heteroarylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 °C | mdpi.com |

Electrophilic Aromatic Substitution on the Quinazoline Ring

Further functionalization of the quinazoline core via electrophilic aromatic substitution (EAS) presents significant challenges for this compound. The success and regioselectivity of EAS reactions are governed by the electronic properties of the substituents already present on the aromatic ring. msu.edu

The quinazoline ring system itself is inherently electron-deficient. In this specific molecule, the ring is further substituted with three groups that influence its reactivity:

Nitro Group (-NO₂): The nitro group at the C8 position is a very strong electron-withdrawing group and a powerful deactivating group for EAS. It directs incoming electrophiles to the meta position relative to itself. masterorganicchemistry.comlibretexts.org

Amino Group (-NH₂): The amino group at C4 is a strong activating group and is ortho, para-directing. byjus.com

Chloro Group (-Cl): The chloro group at C2 is a deactivating group but is also ortho, para-directing.

The combined effect of these substituents makes the benzene portion of the quinazoline ring (positions C5, C6, C7) extremely deactivated towards electrophilic attack. The strong deactivating effect of the C8-nitro group, in particular, would likely render typical EAS reactions such as nitration or halogenation very difficult, requiring harsh conditions that could lead to decomposition. youtube.comgoogle.com

Given these electronic factors, derivatization of the aromatic ring of this compound is more practically achieved by constructing the quinazoline ring from an already substituted anthranilic acid precursor rather than by attempting a late-stage electrophilic aromatic substitution.

Spectroscopic and Structural Elucidation of 2 Chloro 8 Nitroquinazolin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data for 2-Chloro-8-nitroquinazolin-4-amine, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the aromatic and amine protons, is not available in the surveyed scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Specific ¹³C NMR data, which would identify the chemical shifts of the eight carbon atoms within the this compound structure, has not been published.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 2D NMR techniques would be crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the quinazoline (B50416) core, no studies reporting the use of COSY, HSQC, or HMBC for the structural elucidation of this specific compound are available.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Published IR spectroscopy data, which would detail the characteristic vibrational frequencies (in cm⁻¹) for functional groups such as the N-H stretches of the amine, C=N and C=C bonds of the quinazoline ring, and the N-O stretches of the nitro group, could not be located for this compound.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

A high-resolution mass spectrometry analysis would provide the exact mass of the molecular ion, confirming the elemental composition (C₈H₅ClN₄O₂). However, no published HRMS data for this compound was found.

Fragmentation Pattern Analysis

Detailed experimental data from mass spectrometry studies on this compound, which would be necessary to delineate its specific fragmentation pattern, has not been found in the reviewed literature. To perform a comprehensive analysis, the mass spectrum of the parent compound would be required to identify the molecular ion peak and subsequent fragment ions. This analysis would typically involve identifying characteristic losses, such as the elimination of a chlorine atom, a nitro group, or fragments from the quinazoline core, to build a complete fragmentation pathway. However, no such spectra or detailed analyses have been published for this specific molecule.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum for this compound, which would detail its absorption maxima (λmax) in various solvents, is not available in the public domain. This data is crucial for understanding the electronic transitions within the molecule, typically arising from π→π* and n→π* transitions within the aromatic and heterocyclic ring system. Without experimental spectra, a discussion of its UV-Vis absorption properties and the influence of the chloro, nitro, and amine substituents on these properties cannot be conducted.

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study of this compound has not been reported. Consequently, there is no published data on its crystal system, space group, unit cell dimensions, or atomic coordinates. Such information is essential for the definitive determination of its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-stacking. Without a solved crystal structure, a detailed analysis of its solid-state conformation remains unachievable.

Computational and Theoretical Investigations of 2 Chloro 8 Nitroquinazolin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules like 2-Chloro-8-nitroquinazolin-4-amine. These calculations offer a balance between accuracy and computational cost, making them suitable for studying relatively complex systems. DFT methods are used to determine the electron density of a molecule, from which numerous properties can be derived. For instance, calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize molecular geometries and predict electronic and spectroscopic data. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry, particularly DFT, allows for the a priori prediction of spectroscopic parameters. nih.gov For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra and can help in the structural elucidation of related compounds. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. nih.gov

Similarly, vibrational frequencies corresponding to the infrared and Raman spectra can be calculated. nih.gov These theoretical frequencies help in the assignment of experimental vibrational bands to specific molecular motions. For example, the characteristic stretching frequencies of the N-H, C=N, C-Cl, and NO₂ groups in this compound can be predicted.

Below are representative tables of predicted NMR chemical shifts and key vibrational frequencies for this compound, based on typical values for similar quinazoline (B50416) structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are representative values and may vary based on the specific computational method and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Amine) | 7.5 - 8.5 | C2 | 155 - 160 |

| H5 | 7.8 - 8.2 | C4 | 150 - 155 |

| H6 | 7.2 - 7.6 | C4a | 120 - 125 |

| H7 | 7.9 - 8.3 | C5 | 125 - 130 |

| C6 | 115 - 120 | ||

| C7 | 130 - 135 | ||

| C8 | 140 - 145 | ||

| C8a | 145 - 150 |

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are representative values and may vary based on the specific computational method and experimental conditions.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N Stretch (Quinazoline) | 1600 - 1650 |

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1345 - 1385 |

| C-Cl Stretch | 700 - 800 |

Analysis of Electronic Structure (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamentally linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxiapptec.com

Table 3: Representative Frontier Molecular Orbital Energies for this compound (Note: These are representative values and may vary based on the specific computational method.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a high negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the nitro group, indicating their nucleophilic character. The hydrogen atoms of the amine group and the carbon atom attached to the chlorine atom would likely exhibit a positive potential, suggesting their electrophilic character.

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry provides a powerful means to investigate the step-by-step mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the identification of the most probable reaction pathway and the determination of the rate-limiting step. For reactions involving this compound, such as nucleophilic substitution at the C2 or C4 positions, computational studies can elucidate the transition state structures and activation energies, providing insights into the reaction kinetics and feasibility. mdpi.com

Theoretical Studies on Regioselectivity and Reaction Kinetics

Many reactions involving substituted quinazolines can potentially yield multiple products, leading to the question of regioselectivity. Theoretical studies can predict the most likely product by comparing the activation energies of the different possible reaction pathways. nih.gov For this compound, reactions such as amination could occur at different positions. Computational models can help determine whether the reaction is under kinetic or thermodynamic control and predict the major regioisomer. nih.gov The influence of the chloro and nitro substituents on the electronic properties of the quinazoline ring system is a key factor in determining this regioselectivity.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations are typically performed on static molecules (at 0 K), Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time at a given temperature. researchgate.netnih.gov MD simulations can provide insights into the conformational flexibility of this compound. By simulating the motion of the molecule, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with a biological target, as its conformation can adapt to fit into a binding site. The analysis of the root mean square deviation (RMSD) of the atomic positions during a simulation can indicate the stability of the molecule's conformation. researchgate.net

Advanced Research Applications of Quinazoline Derivatives Non Biological Focus

Luminescent Materials Development and Characterization

While direct studies on the luminescent properties of 2-Chloro-8-nitroquinazolin-4-amine are not available, research into related quinazolinone derivatives suggests that the quinazoline (B50416) core can be a component of luminescent materials. For instance, certain quinazolinone derivatives have been noted for their promising luminescence properties. nih.gov These compounds, with their inherent biocompatibility and efficiency, are being explored as candidates for fluorescent probes and biological imaging reagents. nih.gov The fluorescence in such molecules often arises from the rigid, planar structure of the fused heterocyclic system, which can support extended π-conjugation. The introduction of substituents can further modulate these properties. For a compound like this compound, the electron-withdrawing nitro group and the chloro group, along with the amino group, would be expected to significantly influence the electronic transitions and, consequently, the photoluminescent characteristics. Further research would be needed to characterize its specific emission and excitation spectra.

Catalysis in Organic Reactions

Quinazoline derivatives are being investigated for their potential in catalysis, both as metal-chelating ligands and as components of heterogeneous nanocatalysts.

The nitrogen atoms within the quinazoline ring system, as well as exocyclic amino groups, provide excellent sites for metal ion chelation. nih.govnih.gov The resulting metal complexes can exhibit catalytic activity. While specific chelation studies with this compound are not documented, the broader class of 8-hydroxyquinolines, which share structural similarities, are well-known for their metal-chelating properties. nih.gov The formation of stable chelates with transition metals can facilitate various organic transformations. nih.gov For a molecule like this compound, the nitrogen atoms at positions 1 and 3, along with the 4-amino group, could potentially coordinate with metal centers. The electronic properties of the quinazoline ring, influenced by the nitro and chloro substituents, would in turn affect the stability and catalytic activity of the resulting metal complex.

Table 1: Examples of Metal-Chelating Ligands and Their Catalytic Applications (Based on Analogous Structures)

| Ligand Type | Metal Ion(s) | Catalytic Application |

| 8-Hydroxyquinoline Derivatives | Cu(II), Fe(II), Zn(II) | Oxidation reactions, Hydrolytic processes |

| Amine-Pyridine Ligands | Ni(II), Pd(II) | Olefin polymerization |

| Sulfonamide-based Schiff Bases | Various transition metals | Oxidation, Enzyme inhibition models |

This table is illustrative and based on the catalytic applications of structurally related chelating agents, not this compound itself.

There is a growing interest in using quinazoline derivatives in the development of heterogeneous nanocatalysts. jnanoworld.com These catalysts offer advantages such as high surface area, mild reaction conditions, and ease of separation and recyclability. jnanoworld.com Research has demonstrated the use of various nanocatalysts, including those based on metal oxides like Cu₂O and CuFe₂O₄, for the synthesis of quinazoline scaffolds. mdpi.com While this compound itself has not been reported as a component of such catalysts, the general principle involves immobilizing catalytically active species on a support that may incorporate or be functionalized with quinazoline-like structures. These catalysts have been successfully employed in multi-component reactions to build complex molecular architectures. jnanoworld.com

Table 2: Examples of Heterogeneous Nanocatalysts in Quinazoline Synthesis

| Nanocatalyst | Reaction Type | Key Advantages |

| Co(II)-NH₂-Si@Fe₂O₃ | Quinazoline synthesis | Environmentally benign, High yield |

| Magnetic Hydroxyapatite | Condensation reactions | Green, Recyclable |

| Cu₂O Nanocubes | Ultrasound-assisted synthesis | Ligand-free, Room temperature |

| CuFe₂O₄ Nanoparticles | Synthesis of 2-aryl quinazolines | Green, Reusable, Aqueous media |

This table showcases nanocatalysts used for synthesizing quinazoline derivatives, a field where compounds like this compound could potentially be involved or synthesized.

Applications in Materials Science and Dye Chemistry

The structural features of this compound, particularly the combination of a heterocyclic aromatic system with auxochromic (amino) and chromophoric (nitro) groups, suggest its potential utility in materials science and dye chemistry. The extended π-system of the quinazoline core is a common feature in many organic dyes. The specific substituents on the ring would be expected to influence the color, fastness, and other properties of the dye. While direct applications of this specific compound as a dye are not documented, the broader class of nitroaromatic compounds and heterocyclic amines are foundational in the dye industry.

Role as Building Blocks in Complex Organic Architectures

Nitro compounds are widely regarded as versatile building blocks in organic synthesis. nih.govresearchgate.net The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group through reduction. nih.gov This versatility makes nitro-substituted compounds like this compound valuable intermediates for the synthesis of more complex molecules. The presence of a chloro group at the 2-position offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The amino group at the 4-position can also be a point of further chemical modification. Therefore, this compound can be seen as a trifunctional building block, enabling the construction of diverse and complex organic architectures. The quinazoline framework itself is considered a valuable pharmacophore and an interesting building block for creating novel compounds. bohrium.com

Q & A

Q. Q1. What are the recommended synthetic routes for 2-chloro-8-nitroquinazolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization or substitution reactions. For example:

- Route 1 : Condensation of 2-amino-5-nitrobenzonitrile with triethoxymethane, followed by chlorination at the 2-position and amination at the 4-position .

- Route 2 : Microwave-assisted coupling of 2-chloro-4-iodoquinazoline with nitro-substituted amines under palladium catalysis (e.g., Suzuki-Miyaura coupling), achieving yields >80% with optimized ligand systems .

Q. Key Variables :

Q. Q2. How should solubility and stability of this compound be managed during experimental workflows?

Methodological Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions (10 mM). For aqueous buffers, add co-solvents like ethanol (<10% v/v) to prevent precipitation .

- Stability : Store lyophilized powder at –20°C; avoid prolonged exposure to light due to nitro group photoreactivity. Monitor degradation via HPLC (retention time shifts) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent position) alter the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

Q. SAR Table :

| Derivative | Substituent | Target Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Cl-8-NO₂ | Original | CLK1: 12 nM | |

| 2-OCH₃-8-NO₂ | Methoxy | CLK1: 120 nM | |

| 2-Cl-6-NO₂ | Nitro at C6 | CLK1: 45 nM |

Q. Q4. How can conflicting data on enzyme inhibition assays (e.g., CLK1 vs. DYRK1A selectivity) be resolved?

Methodological Answer: Contradictions may arise from assay conditions:

- Kinase Profiling : Use orthogonal assays (e.g., radiometric vs. fluorescence polarization) to confirm selectivity. For example, this compound shows CLK1 selectivity (IC₅₀ = 12 nM) but cross-reacts with DYRK1A (IC₅₀ = 85 nM) in ATP-high conditions .

- Buffer Optimization : Adjust Mg²⁺ concentration (1–10 mM) to mimic physiological conditions and reduce false positives .

Q. Q5. What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

Q. Q6. What strategies mitigate nitro group reduction during in vitro biological assays?

Methodological Answer:

- Antioxidant Additives : Include 1 mM ascorbic acid in cell culture media to stabilize the nitro group .

- Anaerobic Conditions : Perform assays under nitrogen atmosphere to prevent ROS-mediated degradation .

Data-Driven Analysis

Q. Q7. How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses with CLK1 (PDB: 3NR9). The chloro group forms hydrophobic interactions with Val 87, while the nitro group hydrogen-bonds with Lys 191 .

- ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = –0.5) and acceptable solubility (LogS = –4.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.